methyl(3R)-4-amino-3-methylbutanoatehydrochloride
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Overview
Description
Methyl(3R)-4-amino-3-methylbutanoatehydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-4-amino-3-methylbutanoatehydrochloride typically involves the esterification of the corresponding amino acid. One common method includes the reaction of the amino acid with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced reactors and optimized reaction conditions to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-4-amino-3-methylbutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl(3R)-4-amino-3-methylbutanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl(3R)-4-amino-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl(3R)-3-hydroxybutanoate
- Methyl(3R)-3-amino-2-hydroxybutanoate
Uniqueness
Methyl(3R)-4-amino-3-methylbutanoatehydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
methyl (3R)-4-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
InChI Key |
ISARYZPDAVBWAR-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC)CN.Cl |
Canonical SMILES |
CC(CC(=O)OC)CN.Cl |
Origin of Product |
United States |
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